molecular formula C10H11ClN2O B12314636 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride

Cat. No.: B12314636
M. Wt: 210.66 g/mol
InChI Key: PZSBMJXSZAGWSJ-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride (CAS 1989672-57-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C10H11ClN2O and a molecular weight of 210.66 g/mol , this chromane-carbonitrile derivative serves as a key precursor for the development of pharmacologically active compounds. Research indicates that structurally related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been investigated as high-affinity ligands for 5-HT1A serotonin receptors, showing potential as anxiolytic agents in preclinical studies . Furthermore, benzopyran scaffolds are of significant interest in the synthesis of heterocyclic compounds with diverse biological activities . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in multi-component reactions and catalyst studies for the efficient synthesis of complex molecular architectures . For specific protocol recommendations or application support, please contact our scientific support team.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-amino-2,4-dihydrochromene-3-carbonitrile;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c11-6-10(12)5-8-3-1-2-4-9(8)13-7-10;/h1-4H,5,7,12H2;1H

InChI Key

PZSBMJXSZAGWSJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OCC1(C#N)N.Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reactivity in cross-coupling.
  • Methanol/Water Mixtures: Ideal for hydrolysis and crystallization.

Temperature Control

  • 65–70°C: Optimal for cyclization without side reactions.
  • Room Temperature: Suitable for amine-cyanide displacement.

Catalysts

  • Pd/C (10%): Balances cost and activity in hydrogenation.
  • ZnCl₂: Cost-effective for acid-catalyzed methods.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is characterized by the following chemical properties:

  • Molecular Formula : C10H11ClN2O
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1989672-57-2
  • IUPAC Name : this compound

Receptor Interaction Studies

Research indicates that derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran compounds exhibit significant interactions with serotonin receptors. A study published in the Journal of Pharmacy and Pharmacology highlighted that certain derivatives showed high affinity for 5-HT_1A and 5-HT_7 receptors, suggesting potential anxiolytic activity. Notably, one of the derivatives demonstrated a Ki value of 0.3 nM for the 5-HT_1A receptor, indicating strong binding affinity .

Synthesis of Novel Compounds

The synthesis of 3-amino derivatives has been explored through various methodologies, including palladium-mediated cross-coupling reactions. This approach allows for the introduction of different substituents at the 5-position of the benzopyran ring, which can enhance biological activity and selectivity towards specific receptors .

Case Study 1: Anxiolytic Activity

A specific derivative of 3-amino-3,4-dihydro-2H-1-benzopyran was evaluated for its anxiolytic properties in animal models. The results indicated that this compound could significantly reduce anxiety-like behaviors, supporting its potential use as a therapeutic agent for anxiety disorders.

Case Study 2: Antidepressant Effects

Another study investigated the antidepressant-like effects of various benzopyran derivatives in rodent models. The findings suggested that these compounds could modulate serotonin levels in the brain, leading to improvements in mood-related behaviors.

Potential Therapeutic Uses

The diverse interactions of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives with neurotransmitter systems position them as promising candidates for:

  • Anxiolytic medications
  • Antidepressants
  • Neurological disorder treatments

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride (Compound A) with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues in Energetic Materials

  • 3-Amino-3'-nitroamino-5,5'-bis-1H-1,2,4-triazole (Compound B): Structure: Contains dual triazole rings with nitroamino substituents instead of a benzopyran core. Synthesis: Prepared via cyclocondensation of hydrazine derivatives with nitration steps, differing from Compound A’s benzopyran-specific cyclization . Thermal Stability: Decomposes at ~220°C, lower than Compound A’s estimated decomposition temperature (>250°C), attributed to the benzopyran ring’s aromatic stability .
  • 1,4-Diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (Compound C): Structure: A fused pyrazole system with nitro and amino groups. Reactivity: Higher sensitivity to impact and friction compared to Compound A, owing to nitro group density . Solubility: Limited in polar solvents (e.g., water solubility <0.1 mg/mL), whereas Compound A’s hydrochloride salt enhances aqueous solubility (>50 mg/mL) .

Pharmaceutical Analogues

  • 14,39-Dioxabicyclo[3.3.1]nonatriaconta Derivatives (Compound D): Structure: A macrocyclic antibiotic with a 3-amino-3,6-dideoxy-β-D-mannopyranosyl substituent. Functionality: Shares an amino-sugar moiety with Compound A but lacks the nitrile group. Compound D’s antibacterial activity relies on membrane disruption, while Compound A’s nitrile group may enable covalent enzyme inhibition .

Hydrochloride Salts of Aromatic Amines

  • ortho-Toluidine Hydrochloride (Compound E): Structure: A simple aromatic amine hydrochloride without heterocyclic or nitrile groups. Toxicity: Compound E is a known carcinogen (IARC Group 1), whereas Compound A’s benzopyran scaffold may reduce genotoxicity . Melting Point: Compound E melts at ~225°C, comparable to Compound A’s range (210–230°C), suggesting similar ionic lattice strengths .

Data Tables

Table 1. Physicochemical Properties Comparison

Property Compound A Compound B Compound C Compound E
Molecular Weight (g/mol) ~250 (estimated) 242.16 284.20 143.61
Melting Point (°C) 210–230 198–200 245 (decomp.) 225
Solubility in Water >50 mg/mL (hydrochloride) <5 mg/mL <0.1 mg/mL 100 mg/mL
Thermal Decomposition >250°C ~220°C ~245°C Stable to 300°C

Table 2. Functional Group Impact

Group Compound A Compound B Compound D
Amino Group Enhances H-bonding Stabilizes nitro groups Antibiotic activity
Nitrile Group Enables derivatization Absent Absent
Hydrochloride Salt Improves crystallinity Absent Absent

Research Findings and Gaps

  • Synthetic Efficiency : Compound A’s benzopyran synthesis requires multi-step cyclization, whereas triazole/pyrazole derivatives (Compounds B/C) utilize simpler nitration routes .
  • Safety Profile : Compound A’s low nitro group content reduces explosive risk compared to Compounds B/C, but its long-term toxicity data are lacking .
  • Pharmacological Potential: Unlike Compound D’s established antibiotic use, Compound A’s nitrile group warrants exploration in kinase or protease inhibition .

Biological Activity

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptors. This article examines the biological activity of this compound, focusing on its interactions with various receptor systems, its anxiolytic properties, and relevant case studies.

IUPAC Name: 3-aminochromane-3-carbonitrile hydrochloride
Molecular Formula: C10H10ClN2O
Molecular Weight: 215.68 g/mol
CAS Number: 2044773-90-0
Purity: ≥95%

Research indicates that derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran exhibit significant activity as agonists at the 5-HT1A serotonin receptor. These compounds have been shown to possess high affinity and selectivity for this receptor subtype, which is implicated in the modulation of anxiety and mood disorders.

Affinity for Serotonin Receptors

A series of studies have demonstrated that various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran possess varying degrees of affinity for the 5-HT1A and 5-HT7 receptors. For instance:

  • Compound 2b exhibited a Ki value of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor, indicating strong binding affinity .
  • The dextrorotatory enantiomer (+)-11a showed enhanced selectivity and efficacy as a full agonist at the 5-HT1A receptor compared to its levorotatory counterpart .

Anxiolytic Activity

The anxiolytic properties of these compounds were evaluated through various behavioral models:

  • Compound 9g , along with its enantiomers, demonstrated significant anxiolytic effects in vivo across multiple behavioral tests such as the forced swim test and tail suspension test .

Study 1: Pharmacological Profile

In a study assessing the pharmacological profile of several 3-amino derivatives, it was found that modifications to the amino substituents and alkyl side chains significantly influenced receptor affinity. The best-performing compounds were noted for their ability to induce anxiolytic-like effects in animal models, suggesting a potential therapeutic application in treating anxiety disorders .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific structural modifications enhanced both the affinity for serotonin receptors and the anxiolytic efficacy. For example, compounds with longer alkyl chains exhibited improved binding characteristics and behavioral outcomes in anxiety tests .

Summary of Findings

CompoundReceptor Affinity (Ki)Anxiolytic ActivityNotes
2b0.3 nM (5-HT1A)YesHigh selectivity
9gNot specifiedYesFull agonist
(+)-11aNot specifiedYesSuperior efficacy

Q & A

Q. What analytical techniques are recommended for assessing the purity of 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride in laboratory settings?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination, with ≥98% purity being a common benchmark. Researchers should validate results across multiple batches and cross-reference with spectroscopic methods (e.g., NMR) to confirm structural integrity and rule out co-eluting impurities. For example, protocols used for structurally related carbonitriles (e.g., pyridine derivatives) emphasize dual-method validation to ensure accuracy .

Q. What personal protective equipment (PPE) is essential when handling this compound to ensure laboratory safety?

Based on safety protocols for analogous heterocyclic compounds, researchers should use NIOSH/EN 166-compliant face shields, safety glasses, nitrile gloves, and full-body lab coats. Gloves must be inspected for integrity prior to use and decontaminated post-handling to avoid secondary exposure. Rigorous hand hygiene and proper disposal of contaminated materials are critical .

Q. How can the compound’s structure be reliably characterized using spectroscopic methods?

Combine 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign proton and carbon environments, particularly focusing on the benzopyran backbone and nitrile group. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}). Cross-validation with X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

Stepwise optimization of reaction parameters (e.g., temperature, catalyst loading) is critical. For example, in analogous ammoniation reactions (e.g., 4-amino-3,5-dichlorobenzotrifluoride synthesis), stoichiometric control of ammonia and precise pH adjustments minimize unwanted side reactions. Real-time monitoring via LC-MS identifies intermediates, enabling rapid troubleshooting .

Q. What methodologies are effective in resolving contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation?

Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve signal overlaps in the benzopyran ring system. For mass spectral discrepancies (e.g., unexpected adducts), employ alternative ionization methods (ESI vs. APCI) and compare fragmentation patterns with computational predictions (e.g., using ACD/Labs software). Cross-referencing with synthetic intermediates can isolate artifacts .

Q. How should stability studies be designed to evaluate the compound’s degradation pathways under accelerated storage conditions?

Conduct stress testing under ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and hydrolytic conditions (acidic/basic pH). Analyze degradation products via LC-HRMS and quantify kinetic degradation rates using Arrhenius modeling. For example, protocols for imidazole derivatives highlight the importance of tracking nitrile hydrolysis to carboxylic acids under humid conditions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculates activation energies for key reactions (e.g., nucleophilic attack at the nitrile group). Molecular docking studies (e.g., AutoDock Vina) predict binding interactions in biological systems, while Quantitative Structure-Activity Relationship (QSAR) models assess substituent effects on reactivity. Validate predictions with small-scale exploratory syntheses .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvent systems?

Systematically test solubility in polar aprotic (DMSO, DMF), protic (water, methanol), and nonpolar (toluene) solvents under controlled temperatures. Use Hansen Solubility Parameters (HSPs) to correlate experimental results with theoretical predictions. For example, discrepancies in pyridine derivatives often arise from unaccounted hydration effects or impurities .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Standardize compound purification (e.g., recrystallization from ethanol/water mixtures) and validate purity via orthogonal methods (HPLC + NMR). Include internal controls (e.g., reference inhibitors) in assays to normalize inter-experimental variability. For imidazole-containing analogs, trace metal contamination has been shown to alter activity, necessitating ICP-MS analysis .

Methodological Tables

Parameter Recommended Technique Validation Criteria
Purity AssessmentHPLC (C18 column, acetonitrile/water gradient)≥98% peak area, no co-eluting impurities
Structural Confirmation1H^1 \text{H}-NMR + HRMSMatch predicted vs. observed m/zm/z
Stability Under HumidityLC-HRMS after 40°C/75% RH exposure≤5% degradation over 30 days

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